N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiazole moiety linked to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine typically involves the coupling of a benzothiazole derivative with a pyrimidine derivative. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-Benzothiazol-2-yl)-arylamides
- 3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones
- N-(6-chlorobenzo[d][1,2,4]triazolo[4,3-b][1,3]thiazol-2-yl)benzamide
Uniqueness
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine stands out due to its unique combination of benzothiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity
Properties
CAS No. |
920519-36-4 |
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Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H16N4S/c1-12-10-13(2)21-19(20-12)22-15-7-5-6-14(11-15)18-23-16-8-3-4-9-17(16)24-18/h3-11H,1-2H3,(H,20,21,22) |
InChI Key |
GXIAMGBLJZNWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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